molecular formula C18H15FN4O3S2 B2469818 N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392298-52-1

N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No. B2469818
CAS RN: 392298-52-1
M. Wt: 418.46
InChI Key: PYPXEPSYHINTTK-UHFFFAOYSA-N
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Description

N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide and its derivatives exhibit significant potential in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor-associated isozymes like carbonic anhydrase IX, which is a target for anticancer drugs. For instance, a study by Ilies et al. (2003) explored the inhibition of carbonic anhydrase IX by various halogenated aminobenzolamides and sulfanilamides, suggesting the potential of these compounds in designing potent antitumor agents (Ilies et al., 2003). Additionally, Yushyn et al. (2022) synthesized a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, showing in vitro anticancer activity (Yushyn et al., 2022).

Photodynamic Therapy Applications

Derivatives of 1,3,4-thiadiazole, a core component of the compound , have been utilized in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives, demonstrating high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antifungal and Antimicrobial Activities

Compounds with 1,3,4-thiadiazole structures have shown effective antifungal and antimicrobial activities. Mastrolorenzo et al. (2000) reported that aminobenzolamide derivatives, structurally similar to the compound , act as potent inhibitors of carbonic anhydrase and also as effective antifungal agents against Aspergillus and Candida spp. (Mastrolorenzo et al., 2000). Krátký et al. (2012) synthesized novel sulfonamides with antimicrobial activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii, showcasing the broad spectrum of potential applications (Krátký et al., 2012).

Dual Fluorescence and Spectroscopic Applications

Research has also focused on the unique fluorescence properties of 1,3,4-thiadiazole derivatives for spectroscopic applications. Budziak et al. (2019) investigated the dual fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, which could be useful in developing fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Central Nervous System (CNS) Activity

Some 1,3,4-thiadiazole derivatives have been explored for their potential effects on the central nervous system. Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties, with some showing marked efficacy comparable to reference drugs (Clerici et al., 2001).

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-14-9-5-2-6-11(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPXEPSYHINTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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